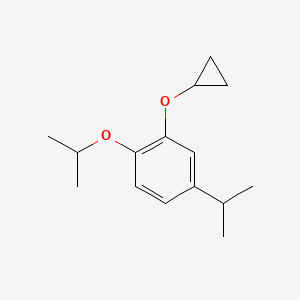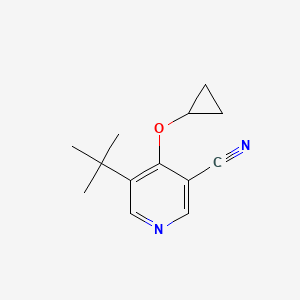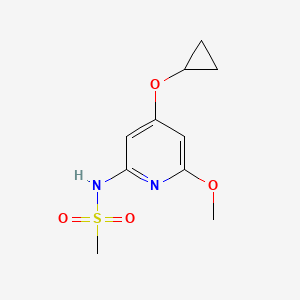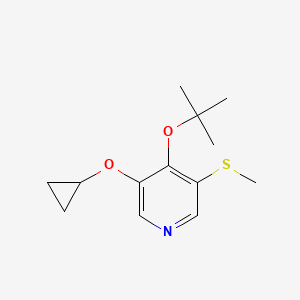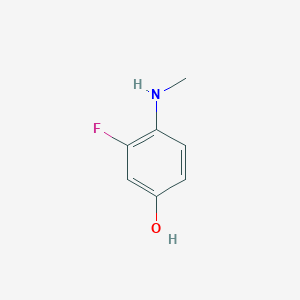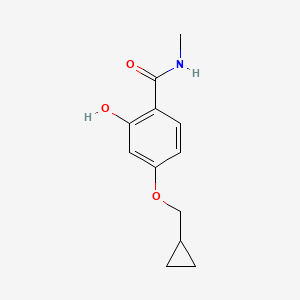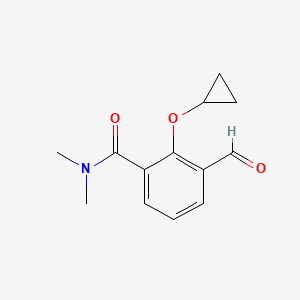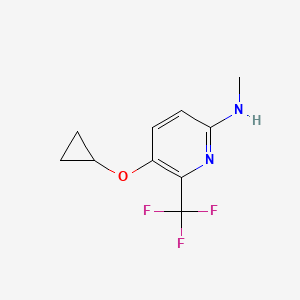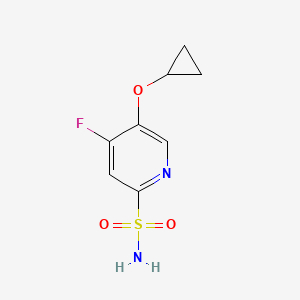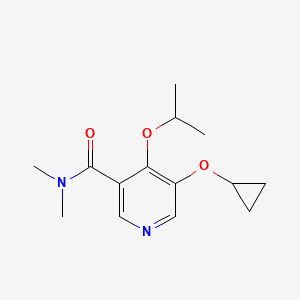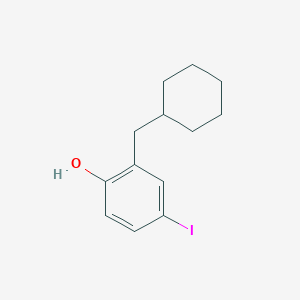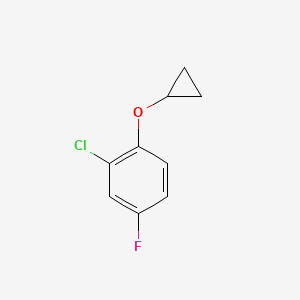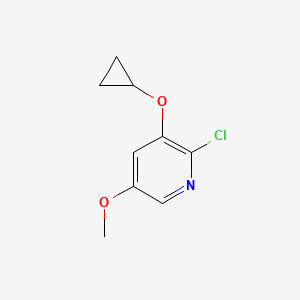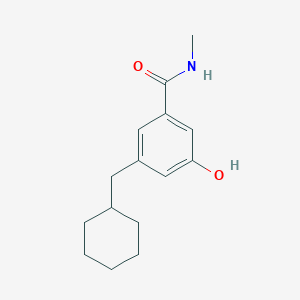
3-(Cyclohexylmethyl)-5-hydroxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylmethyl)-5-hydroxy-N-methylbenzamide is an organic compound characterized by a benzamide core with a cyclohexylmethyl group at the 3-position, a hydroxyl group at the 5-position, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-5-hydroxy-N-methylbenzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation of benzene derivatives, followed by subsequent functional group modifications. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM). The cyclohexylmethyl group can be introduced through alkylation reactions, while the hydroxyl group can be added via hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-5-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the hydroxyl or amine groups are replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Halides, sulfonates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Cyclohexylmethyl)-5-hydroxy-N-methylbenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound can be used as a probe to study biological pathways and interactions, particularly those involving hydroxyl and amine groups.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, modulating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylbenzamide: Lacks the hydroxyl and N-methyl groups, resulting in different chemical properties and reactivity.
5-Hydroxybenzamide: Lacks the cyclohexylmethyl and N-methyl groups, affecting its biological activity and applications.
N-Methylbenzamide: Lacks the cyclohexylmethyl and hydroxyl groups, leading to different interactions with molecular targets.
Uniqueness
3-(Cyclohexylmethyl)-5-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclohexylmethyl group enhances its hydrophobicity, while the hydroxyl and N-methyl groups provide sites for hydrogen bonding and other interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C15H21NO2/c1-16-15(18)13-8-12(9-14(17)10-13)7-11-5-3-2-4-6-11/h8-11,17H,2-7H2,1H3,(H,16,18) |
InChI Key |
GKKZIULIZKGTLM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)CC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


